molecular formula C24H17NO4S B12192273 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B12192273
M. Wt: 415.5 g/mol
InChI Key: SDWLPCXNPJQKKD-UDWIEESQSA-N
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Description

The compound "(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate" is a structurally complex molecule featuring a benzofuran core fused with an indole moiety via a conjugated methylidene group.

Properties

Molecular Formula

C24H17NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate

InChI

InChI=1S/C24H17NO4S/c1-14-19(29-24(27)21-8-5-11-30-21)10-9-17-22(26)20(28-23(14)17)12-15-13-25(2)18-7-4-3-6-16(15)18/h3-13H,1-2H3/b20-12+

InChI Key

SDWLPCXNPJQKKD-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5=CC=CS5

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling with thiophene-2-carboxylate under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate , with CAS number 929418-97-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H17NO4SC_{24}H_{17}NO_4S with a molecular weight of 415.5 g/mol . The structure features a combination of indole, benzofuran, and thiophene moieties, which contribute to its diverse biological activity.

PropertyValue
Molecular FormulaC24H17NO4S
Molecular Weight415.5 g/mol
CAS Number929418-97-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Indole and Benzofuran Intermediates : These intermediates are synthesized using standard organic chemistry techniques.
  • Coupling Reaction : The indole and benzofuran derivatives are coupled under specific conditions to yield the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For example, it has been evaluated against various bacterial strains and fungi, demonstrating promising results.

Case Study: Antifungal Activity

In a study assessing the antifungal activity against Fusarium oxysporum, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL , comparable to established antifungal agents like ketoconazole .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Various studies have reported its efficacy against different cancer cell lines.

Case Study: Cancer Cell Line Evaluation

In vitro tests on MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines revealed IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM , respectively . This suggests a strong inhibitory effect on cancer cell proliferation.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival.
  • Receptor Binding : It might bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could play a role in its antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the indole or thiophene groups may enhance its potency against specific targets.

Key Findings from SAR Studies

  • The presence of electron-donating groups enhances antimicrobial activity.
  • Structural modifications can lead to improved selectivity towards cancer cell types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These compounds share heteroaromatic frameworks and variable substituents, offering insights into substituent effects on properties such as solubility, stability, and reactivity.

Structural Features and Substituent Effects

The target compound’s benzofuran-indole-thiophene architecture differs significantly from the thiazine-2-thiones (e.g., compounds 1e–1h ) in , which feature a six-membered thiazine ring with aryl or trifluoromethyl substituents. Key comparisons include:

  • Substituent Diversity: The thiophene-2-carboxylate ester in the target compound may improve solubility in polar solvents relative to the thiazine-thiones’ sulfur-rich, nonpolar substituents (e.g., mesityl or trifluoromethyl groups in 1e and 1f) .
  • Electron-Withdrawing Groups : The trifluoromethyl groups in 1f and 1h increase electrophilicity, analogous to the electron-deficient benzofuran-3-one moiety in the target compound, which could influence reactivity in biological systems .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Key Substituents Molecular Weight (calc.) Yield/Purity
Target Compound Benzofuran-indole Thiophene-2-carboxylate, methyl Not provided Not available
1e (Molecules 2012) Thiazine-2-thione Mesityl, phenyl 326.10 g/mol 30%, pure
1f (Molecules 2012) Thiazine-2-thione Trifluoromethyl (×2) 420.03 g/mol Mixture with impurities
1h (Molecules 2012) Thiazine-2-thione Trifluoromethyl, methoxyphenyl 382.05 g/mol 59%, recrystallized

The target compound’s higher molecular complexity suggests lower synthetic yields compared to 1h , though this remains speculative without explicit data.

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